(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrrolone ring, and multiple aromatic groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylfuran with a suitable aldehyde to form the furan-2-ylmethylidene intermediate. This intermediate is then reacted with a hydroxyphenyl-substituted pyrrolone under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Scientific Research Applications
(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: A related compound with a similar aromatic structure.
Ibogaine: Shares structural similarities and is known for its pharmacological effects.
Uniqueness
(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H17Cl2NO3 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H17Cl2NO3/c28-21-12-10-18(15-22(21)29)26-13-11-20(33-26)14-19-16-24(17-6-2-1-3-7-17)30(27(19)32)23-8-4-5-9-25(23)31/h1-16,31H/b19-14+ |
InChI Key |
PGFLIVVMXDCDAF-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=CC=C5O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=CC=C5O |
Origin of Product |
United States |
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